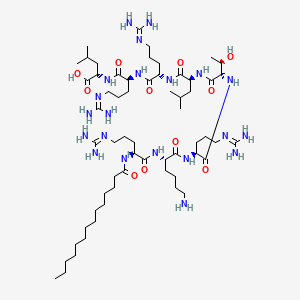

Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH” is a peptide that has been shown to be an efficient inhibitor of protein kinase C (PKC)-catalyzed histone phosphorylation . It has been used in research for its inhibitory effects on histone phosphorylation .

Molecular Structure Analysis

The molecular formula of “Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH” is C60H117N21O11 . The exact mass is 1307.92000 .Chemical Reactions Analysis

As a peptide, “Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH” can participate in various biochemical reactions, particularly those involving protein interactions. It is known to inhibit the binding of PKC substrates .Physical And Chemical Properties Analysis

The molecular weight of “Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH” is 1308.71000 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not available in the sources I found.科学的研究の応用

Protein Kinase C Inhibition

A myristoylated pseudosubstrate peptide, similar in structure to myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH, has been shown to inhibit protein kinase C in intact cells. This peptide blocks phosphorylation induced by specific activators and has potential for in vivo applications due to its cell permeability (Eichholtz et al., 1993).

Anticancer Applications

Another study found that a novel N-myristoylated synthetic octapeptide inhibited protein kinase C activity and partially reversed resistance to Adriamycin in murine fibrosarcoma cells. This suggests potential applications in cancer therapy (O'Brian et al., 1991).

Immune System Modulation

A peptide, N-myristoyl-Lys-Arg-Thr-Leu-Arg, inhibited IL-2 receptor induction and IL-2 production in human leukemic cell lines. This indicates potential uses in modulating immune responses (Ioannides et al., 1990).

Biochemical Applications

A study focused on the inhibition of protein kinase C by N-myristoylated peptide substrate analogs, providing insights into the interaction mechanisms and potential for developing selective PKC inhibitors (Ward & O'Brian, 1993).

Viral Research

Research into the role of myristoylation in poliovirus capsid protein VP4 suggests applications in understanding viral assembly and potential antiviral strategies (Marc et al., 1989).

Protein Modification Studies

Studies on the biochemical synthesis and characterization of enzymes involved in protein myristoylation offer insights into post-translational modifications and their roles in cellular processes (Towler et al., 1986).

作用機序

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-(tetradecanoylamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H117N21O11/c1-7-8-9-10-11-12-13-14-15-16-17-29-47(83)74-40(25-20-31-70-57(62)63)49(84)75-41(24-18-19-30-61)50(85)77-44(28-23-34-73-60(68)69)53(88)81-48(39(6)82)55(90)79-45(35-37(2)3)54(89)78-42(26-21-32-71-58(64)65)51(86)76-43(27-22-33-72-59(66)67)52(87)80-46(56(91)92)36-38(4)5/h37-46,48,82H,7-36,61H2,1-6H3,(H,74,83)(H,75,84)(H,76,86)(H,77,85)(H,78,89)(H,79,90)(H,80,87)(H,81,88)(H,91,92)(H4,62,63,70)(H4,64,65,71)(H4,66,67,72)(H4,68,69,73)/t39-,40+,41+,42+,43+,44+,45+,46+,48+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOMZWCCEWXWJK-XTLMENHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H117N21O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1308.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,8-Methano-1,3-dioxolo[4,5-d]oxepin-5-ol,hexahydro-2,2-dimethyl-,[3aR-(3a-alpha-,4-bta-,5-bta-,8-bt](/img/no-structure.png)

![(2R)-N-[2-(2-Ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine](/img/structure/B589769.png)

![4-{[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-4H-1,2,4-triazole](/img/structure/B589774.png)

![1H-[1,4]Oxazino[4,3-a]benzimidazol-3(4H)-one](/img/structure/B589775.png)

![5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide](/img/structure/B589781.png)

![(1Z)-2,2,2-Trifluoro-N-[(4-methylbenzene-1-sulfonyl)oxy]-1-phenylethan-1-imine](/img/structure/B589788.png)

![4-Methoxy-1H-imidazo[4,5-c]pyridine](/img/structure/B589790.png)